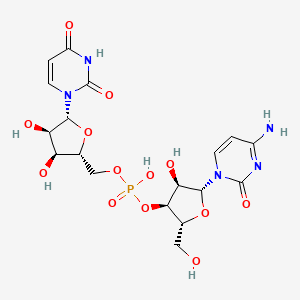
Thiocyanic acid, 2-amino-1-naphthalenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiocyanic acid, 2-amino-1-naphthalenyl ester is a chemical compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.264 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a naphthalene ring with an amino group at the second position. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-amino-1-naphthalenyl ester typically involves the reaction of 2-amino-1-naphthol with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Thiocyanic acid, 2-amino-1-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from the reactions of this compound include substituted naphthalenes, amines, and various oxidized derivatives. These products are of interest in various fields of research and industry .
科学研究应用
Thiocyanic acid, 2-amino-1-naphthalenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of thiocyanic acid, 2-amino-1-naphthalenyl ester involves its interaction with various molecular targets and pathways. The thiocyanate group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to thiocyanic acid, 2-amino-1-naphthalenyl ester include other thiocyanate esters and naphthalene derivatives. Examples include:
- Thiocyanic acid, 1-naphthalenyl ester
- Thiocyanic acid, 2-naphthalenyl ester
- 2-Amino-1-naphthalenol
Uniqueness
This compound is unique due to the presence of both an amino group and a thiocyanate group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
2476-69-9 |
|---|---|
分子式 |
C11H8N2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
(2-aminonaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H8N2S/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,13H2 |
InChI 键 |
XMPBYXODMLJBAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2SC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


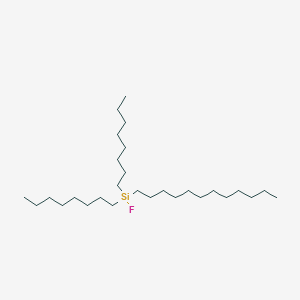
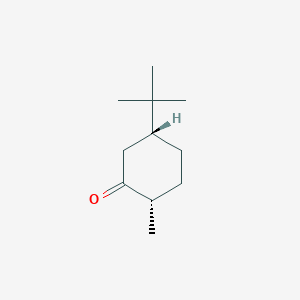

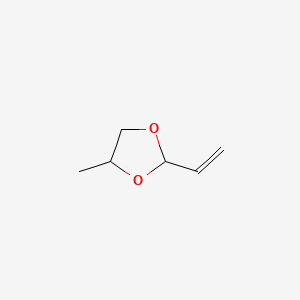



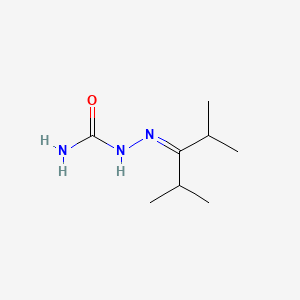
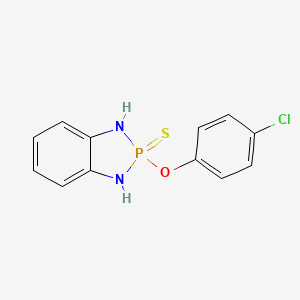
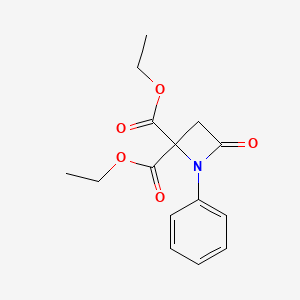
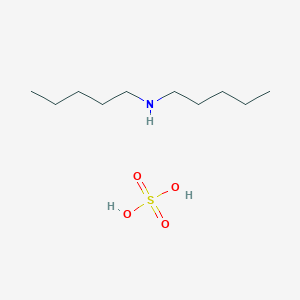
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
